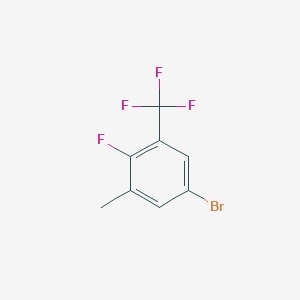

1-Bromo-4-(butan-2-yloxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

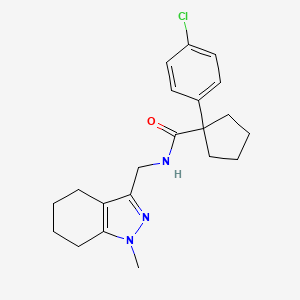

The synthesis of 1-Bromo-4-(butan-2-yloxy)benzene can be achieved by alkylation of the corresponding phenols with propargyl bromide or 1-bromo-2-butyne . This process typically yields the product in high percentages .Molecular Structure Analysis

The molecular structure of 1-Bromo-4-(butan-2-yloxy)benzene consists of a benzene ring substituted with a bromine atom and a butan-2-yloxy group .Chemical Reactions Analysis

The chemical reactions involving 1-Bromo-4-(butan-2-yloxy)benzene are likely to be similar to those of other bromobenzenes. These can include electrophilic aromatic substitution reactions, where the benzene ring is attacked by an electrophile . The bromine atom can also be replaced via nucleophilic substitution reactions .Scientific Research Applications

Synthesis of Liquid Crystals

The compound can be used in the synthesis of ω-bromo-1-(4-cyanobiphenyl-4’-yl) alkanes (CBnBr), which are key intermediates in the synthesis of oligomers and polymers . These materials exhibit fascinating liquid crystal behavior .

Nematic Behavior Study

The compound can be used to study nematic behavior, a type of liquid crystal phase. The nematic-isotropic transition temperature, TNI, increases in a linear manner on n .

Steric Bulk Study

The compound can be used to study the effects of steric bulk on phase behavior. The steric bulk of the bromine atom causes an odd-even effect on n, where the odd members show higher values .

Electrostatic Interaction Study

The compound can be used to study electrostatic interactions in liquid crystals. The absence of smectic behavior for both the CBnBr and CBOnBr series is attributed largely to electrostatic interactions that would arise from the concentration of the bromine atoms at the layer interfaces in an interdigitated smectic phase .

Molecular Shape Study

The compound can be used to study the effects of molecular shape on phase behavior. A comparison of a range of cyanobiphenyl-based materials containing a chain with a terminal polar or polarizable group suggests that their phase behavior is governed largely by their average molecular shapes .

Synthesis of Other Chemical Compounds

The compound can be used as a starting material in the synthesis of other chemical compounds. For example, it can be used in the synthesis of 1-Bromo-4-(trifluoromethyl)benzene , 1-Bromo-4-phenoxy-benzene , and 1-Bromo-4-(2-phenylethyl)-benzene .

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, Bromo-4-butylbenzene, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling the substance .

properties

IUPAC Name |

1-bromo-4-butan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGSCINCRHLIPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(butan-2-yloxy)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

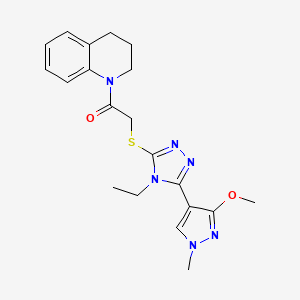

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2503282.png)

![(3,3-Difluorocyclobutyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503284.png)

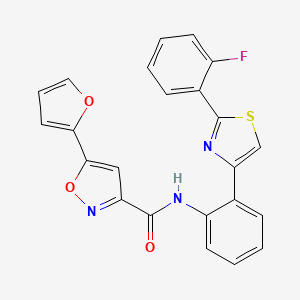

![3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2503287.png)

![5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2503290.png)

![1-[(2,5-Dimethylphenyl)methyl]triazole](/img/structure/B2503293.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2503296.png)

![Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2503297.png)

![1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2503299.png)